

Application Note: Sensitive Quantification of 1-Kestose using LC-MS/MS

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Compound of Interest

Compound Name: 1-Kestose

Cat. No.: B7803635

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Introduction

1-Kestose is a naturally occurring fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries due to its prebiotic properties. Accurate and sensitive measurement of **1-Kestose** in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its physiological effects. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **1-Kestose**.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to detect and quantify **1-Kestose**. The molecule is first ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored for quantification. Chromatographic separation ensures the removal of interfering matrix components.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for **1-Kestose** analysis.

Parameter	Value	Reference
Limit of Quantification (LOQ)	≥ 0.1 ppm	[1] [2]
Accuracy (in aqueous solution)	105.5%	[1] [2]
Recovery (in wheat matrix)	64.1%	[1] [2]
Robustness (within target value)	6.03%	[1] [2]

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of **1-Kestose** from a solid matrix (e.g., food sample) is provided below. This may need to be adapted based on the specific matrix.

Materials:

- Milli-Q water
- Acetonitrile (ACN), HPLC grade
- 0.45 µm syringe filters
- Vortex mixer
- Centrifuge

Protocol:

- Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
- Add 10 mL of a water:acetonitrile (50:50, v/v) solution.
- Vortex vigorously for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.

- Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter	Condition
Column	C18 column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 4 min.
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40 °C

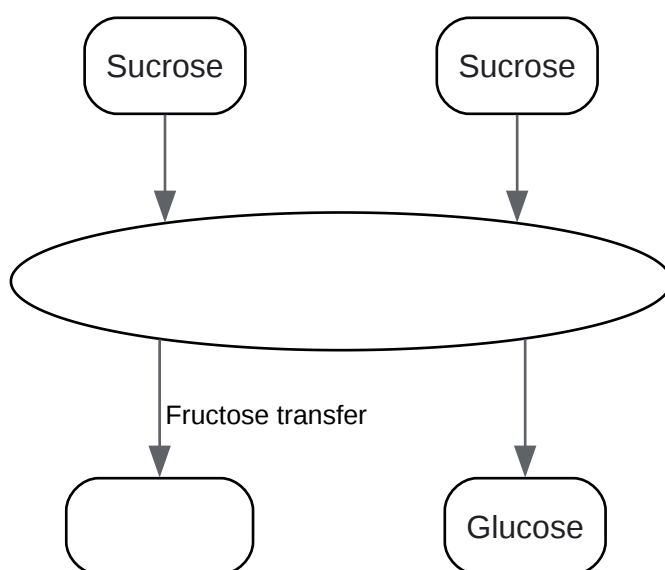
Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Precursor Ion (m/z)	503
Product Ion for Quantification (m/z)	119[1][2]
Other Product Ions (m/z)	101, 161, 179, 323, 341[2]
Collision Energy	Optimization required, typically 15-30 eV

Visualizations

Biosynthesis of 1-Kestose

The following diagram illustrates the enzymatic synthesis of **1-Kestose** from sucrose.

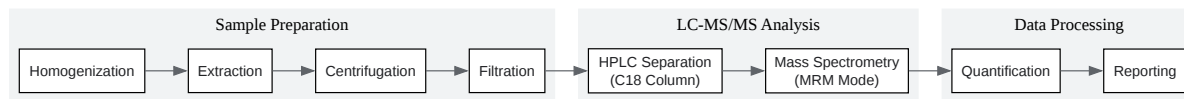


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Caption: Enzymatic synthesis of **1-Kestose** from sucrose.

Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS analysis of **1-Kestose**.

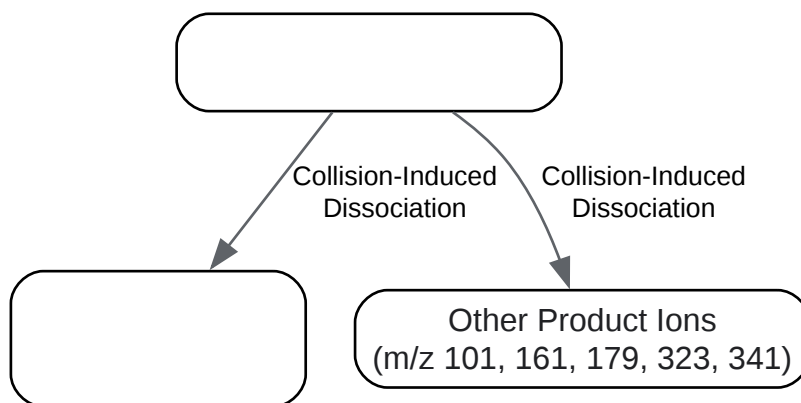


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Caption: Workflow for **1-Kestose** analysis by LC-MS/MS.

Logical Relationship of MS/MS Fragmentation

This diagram illustrates the fragmentation of the **1-Kestose** precursor ion into its product ions.



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Caption: Fragmentation of **1-Kestose** in the mass spectrometer.

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